molecular formula C14H10N4 B1251445 5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine

5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine

Cat. No. B1251445
M. Wt: 234.26 g/mol
InChI Key: PQIPAPNLNPLMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-3-(2-pyridinyl)-1,2,4-triazine is a member of 1,2,4-triazines.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine and its analogues have been synthesized for pharmacological evaluations. The focus has been on their potential as antagonists in glutamate-mediated mobilization of internal calcium, particularly in mGluR5 in vitro efficacy assays. The synthesis of these compounds and their analogues has led to identifying several potent compounds for further study (Carroll et al., 2007).

Inorganic Chemistry Applications

The compound has been studied in the context of forming complexes with Palladium(II) using ligands such as 5-phenyl-3-(2′-pyridyl)-1,2,4-triazine. These complexes have been analyzed through NMR spectroscopy, IR spectroscopy, mass spectrometry, and electrochemical measurements. This research provides insights into the potential applications of 5-phenyl-3-(2-pyridinyl)-1,2,4-triazine in inorganic chemistry and material science (Zvirzdinaite et al., 2017).

Spectrophotometric Applications

5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine has been used as a chromogen in the spectrophotometric determination of iron and other reducing agents. A sulphonated derivative of this compound, referred to as PPTS, has demonstrated utility in the sensitive detection of iron in various samples (Schilt & Di Tusa, 1982).

Material Science and Electronics

The compound has found applications in material science, particularly in the synthesis of electron-transporting materials. Studies have shown that compounds containing 5-phenyl-3-(2-pyridinyl)-1,2,4-triazine exhibit favorable electronic affinity and triplet energy levels, making them suitable for use in organic light-emitting devices (Yin et al., 2016).

Structural and Molecular Analysis

The structural and molecular characteristics of derivatives of 5-phenyl-3-(2-pyridinyl)-1,2,4-triazine have been a subject of research. X-ray diffraction analysis and NMR studies have been conducted to understand the molecular structure, stability, and behavior of these compounds (Bednarek et al., 2001).

properties

Product Name

5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

5-phenyl-3-pyridin-2-yl-1,2,4-triazine

InChI

InChI=1S/C14H10N4/c1-2-6-11(7-3-1)13-10-16-18-14(17-13)12-8-4-5-9-15-12/h1-10H

InChI Key

PQIPAPNLNPLMLK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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